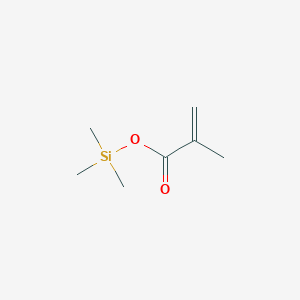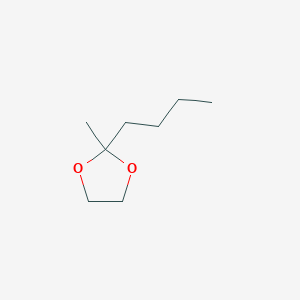
2-Butyl-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methyl-1,3-dioxolane is a chemical compound that is commonly used in scientific research. This compound is also known as BMD and is a cyclic acetal. It has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol.
Mechanism Of Action
The mechanism of action of 2-Butyl-2-methyl-1,3-dioxolane is not well understood. However, it is believed that its cyclic structure allows it to act as a protecting group for aldehydes and ketones. It can also act as a nucleophile in some reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Butyl-2-methyl-1,3-dioxolane. However, it has been shown to have low toxicity and is not expected to cause harm to humans or animals when used in laboratory settings.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Butyl-2-methyl-1,3-dioxolane in laboratory experiments is its high boiling point and low vapor pressure. This makes it an ideal solvent for reactions that require high temperatures. Additionally, its non-polar nature makes it an excellent solvent for non-polar compounds. However, one limitation of using 2-Butyl-2-methyl-1,3-dioxolane is that it is not a universal solvent and may not be suitable for all types of reactions.
Future Directions
There are many future directions for the use of 2-Butyl-2-methyl-1,3-dioxolane in scientific research. One area of interest is its potential use as a green solvent. Its low toxicity and low environmental impact make it an attractive alternative to traditional solvents. Additionally, further research is needed to understand its mechanism of action and to identify new applications for this compound in organic synthesis.
Conclusion:
In conclusion, 2-Butyl-2-methyl-1,3-dioxolane is a useful compound in scientific research due to its solvent and reagent properties. Its high boiling point and low toxicity make it an ideal solvent for many laboratory experiments. While there is still much to learn about its mechanism of action, there are many potential future applications for this compound in organic synthesis and as a green solvent.
Synthesis Methods
The synthesis of 2-Butyl-2-methyl-1,3-dioxolane is typically done through a reaction between butanal and methyl vinyl ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The product is then purified through distillation and recrystallization. This method has been used successfully in many laboratories, and the yield is typically high.
Scientific Research Applications
2-Butyl-2-methyl-1,3-dioxolane has many scientific research applications. It is commonly used as a solvent for organic compounds, as it is a non-polar solvent that is soluble in many organic solvents. It has also been used as a reagent in organic synthesis. Additionally, 2-Butyl-2-methyl-1,3-dioxolane has been used as a flavoring agent in the food industry due to its fruity aroma.
properties
CAS RN |
14447-27-9 |
|---|---|
Product Name |
2-Butyl-2-methyl-1,3-dioxolane |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-butyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
InChI Key |
WPNRGSXMXKEVEJ-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C |
Canonical SMILES |
CCCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



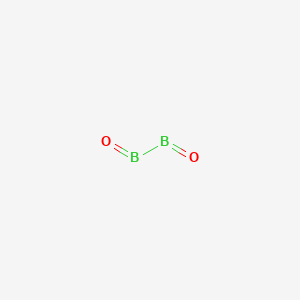

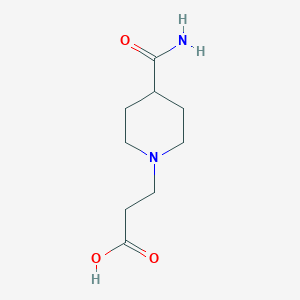
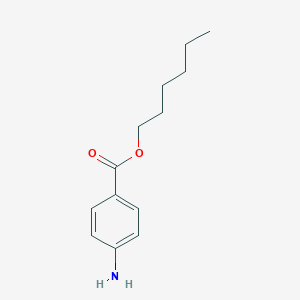
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
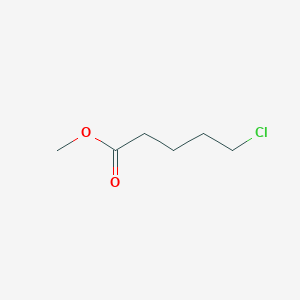

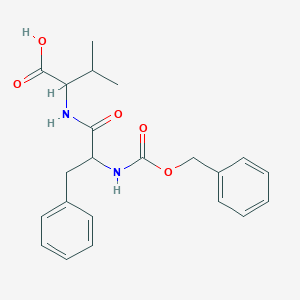

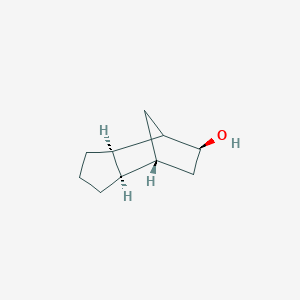

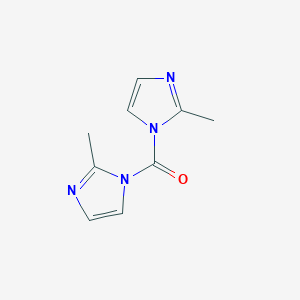
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
